molecular formula C10H12N2O5 B15346845 Butyldinitrophenol

Butyldinitrophenol

Cat. No.: B15346845
M. Wt: 240.21 g/mol
InChI Key: JWSIYTYVIDKSRP-UHFFFAOYSA-N
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Description

Butyldinitrophenol is an organic compound characterized by the presence of butyl and dinitrophenol groups It is known for its applications in various fields, including industrial processes and scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyldinitrophenol can be synthesized through the nitration of butylphenol. The process typically involves the following steps:

    Nitration of Butylphenol: Butylphenol is treated with a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to prevent over-nitration.

    Purification: The resulting product is purified through recrystallization or distillation to obtain pure this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems are often employed to ensure consistent quality and yield. Safety measures are crucial due to the exothermic nature of the nitration reaction.

Chemical Reactions Analysis

Types of Reactions: Butyldinitrophenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions typically yield aminophenols.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Aminophenols.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

Butyldinitrophenol is utilized in various scientific research applications:

    Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into its potential as a therapeutic agent for certain conditions.

    Industry: Employed in the manufacture of dyes, explosives, and pesticides.

Mechanism of Action

The mechanism by which butyldinitrophenol exerts its effects involves its interaction with cellular components. It can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rate and heat production. The molecular targets include enzymes involved in oxidative phosphorylation and electron transport chains.

Comparison with Similar Compounds

    2,4-Dinitrophenol: Known for its use as a weight loss agent and industrial applications.

    2,6-Dinitrophenol: Similar in structure but differs in the position of nitro groups.

    Butylphenol: The precursor in the synthesis of butyldinitrophenol.

Uniqueness: this compound is unique due to the presence of both butyl and dinitrophenol groups, which confer distinct chemical properties and reactivity. Its applications in diverse fields highlight its versatility compared to other dinitrophenol derivatives.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

4-butyl-2,3-dinitrophenol

InChI

InChI=1S/C10H12N2O5/c1-2-3-4-7-5-6-8(13)10(12(16)17)9(7)11(14)15/h5-6,13H,2-4H2,1H3

InChI Key

JWSIYTYVIDKSRP-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(C(=C(C=C1)O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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